Cas no 613262-36-5 (1,2-Benzisothiazol-3-amine, 6-methyl-)
1,2-Benzisothiazol-3-amine, 6-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzisothiazol-3-amine, 6-methyl-
- SCHEMBL8269239
- DTXSID801293288
- MJC36085
- 6-Methylbenzo[d]isothiazol-3-amine
- 613262-36-5
- 6-Methyl-1,2-benzisothiazol-3-amine
-
- Inchi: 1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
- InChI Key: JGCLJZXKGBHIQL-UHFFFAOYSA-N
- SMILES: S1C2=C(C=CC(C)=C2)C(N)=N1
Computed Properties
- Exact Mass: 164.04081944Da
- Monoisotopic Mass: 164.04081944Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 67.2Ų
1,2-Benzisothiazol-3-amine, 6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522843-1g |
6-Methylbenzo[d]isothiazol-3-amine |
613262-36-5 | 97% | 1g |
$*** | 2023-05-30 | |
| Alichem | A059006623-1g |
6-Methylbenzo[d]isothiazol-3-amine |
613262-36-5 | 97% | 1g |
$716.90 | 2023-09-01 | |
| Alichem | A059006623-5g |
6-Methylbenzo[d]isothiazol-3-amine |
613262-36-5 | 97% | 5g |
$1688.40 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038179-1g |
6-Methylbenzo[d]isothiazol-3-amine |
613262-36-5 | 1g |
¥4655.00 | 2024-05-06 |
1,2-Benzisothiazol-3-amine, 6-methyl- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
Additional information on 1,2-Benzisothiazol-3-amine, 6-methyl-
Introduction to 1,2-Benzisothiazol-3-amine, 6-methyl- (CAS No: 613262-36-5)
1,2-Benzisothiazol-3-amine, 6-methyl-, identified by its Chemical Abstracts Service (CAS) number 613262-36-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzisothiazole family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 1,2-benzisothiazol-3-amine, 6-methyl-, particularly the presence of an amine group at the 3-position and a methyl substituent at the 6-position, contribute to its unique chemical properties and biological interactions.
The benzisothiazole scaffold is a privileged structure in drug discovery, often exhibiting inhibitory effects on various biological targets. Research has demonstrated that benzisothiazole derivatives can modulate enzyme activity, interfere with protein-protein interactions, and influence cellular signaling pathways. The amine functionality in 1,2-benzisothiazol-3-amine, 6-methyl- not only enhances its solubility but also allows for further chemical modifications, making it a versatile building block for the synthesis of more complex pharmacophores.
In recent years, there has been a surge in interest regarding the development of novel compounds targeting inflammatory and immunological pathways. 1,2-Benzisothiazol-3-amine, 6-methyl- has been investigated for its potential role in modulating immune responses. Studies suggest that this compound may interact with immune receptors and cytokine pathways, potentially leading to applications in the treatment of autoimmune diseases and chronic inflammation. The methyl group at the 6-position of the benzisothiazole ring is particularly noteworthy, as it can influence the electronic properties of the molecule and its binding affinity to biological targets.
One of the most compelling aspects of 1,2-benzisothiazol-3-amine, 6-methyl- is its structural versatility. Researchers have leveraged this compound as a precursor in the synthesis of more complex derivatives with enhanced pharmacological properties. For instance, modifications at the 3-amino position have led to the development of compounds with improved binding affinity to specific enzymes involved in metabolic disorders. Similarly, alterations at other positions on the benzisothiazole core have yielded derivatives with potent anti-inflammatory and antioxidant activities.
The synthesis of 1,2-benzisothiazol-3-amine, 6-methyl- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the benzisothiazole ring through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the amine group at the 3-position and the methyl group at the 6-position. These synthetic routes are optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacokinetic profile of 1,2-benzisothiazol-3-amine, 6-methyl- is another critical area of study. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic efficacy and safety. Preliminary studies indicate that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Additionally, its stability under physiological conditions makes it a promising candidate for further development into an oral therapeutic agent.
In conclusion,1,2-benzisothiazol-3-amine, particularly its 6-methyl derivative identified by CAS No: 613262-36-5, represents a significant advancement in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutics targeting inflammation、immunomodulation、and other critical disease pathways。 As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in addressing unmet medical needs.
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